molecular formula C6H4BrN3O B12101927 3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one

3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B12101927
M. Wt: 214.02 g/mol
InChI Key: UAJJYMQEJMKBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with a bromine substituent at position 3 and a ketone group at position 5. This structure positions it as a versatile intermediate for medicinal chemistry, particularly in Suzuki–Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups at C3 . Its synthesis typically involves halogenation of precursor pyrazolo[1,5-a]pyrimidinones, though regioselective challenges are noted, as competing regioisomers (e.g., 5-one derivatives) may dominate under certain conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJJYMQEJMKBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNN2C1=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves a convenient and efficient route starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . One key method to achieve C3-arylation is the Suzuki–Miyaura cross-coupling reaction . This reaction allows the introduction of aryl and heteroaryl groups at the C3 position. The optimized conditions involve using a tandem catalyst (XPhosPdG2/XPhos) to prevent debromination. This strategy enables the formation of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines .

Industrial Production:: While specific industrial production methods are not widely documented, the Suzuki–Miyaura reaction can be scaled up for larger-scale synthesis.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction enables selective aryl/heteroaryl group introduction at the 3-position. Key findings from optimized protocols include:

Table 1: Suzuki-Miyaura Coupling with Aryl Boronic Acids

Boronic AcidCatalyst SystemConditionsYield (%)Product Application
p-MethoxyphenylPdCl₂(PPh₃)₂/XPhosMicrowave, 100°C92Kinase inhibitor precursors
4-FluorophenylXPhosPdG2/XPhos tandemToluene, 80°C88Anticancer lead compounds
2-ThienylPd(OAc)₂/SPhosDMF/H₂O, 120°C78Antimicrobial agents

Key mechanistic insights:

  • The tandem XPhosPdG2/XPhos system prevents debromination side reactions

  • Microwave irradiation reduces reaction times from 24 hrs to <2 hrs while improving yields

  • Electron-deficient boronic acids require higher catalyst loading (5 mol% vs. 2 mol%)

Nucleophilic Substitution Reactions

The C-3 bromine undergoes displacement with various nucleophiles:

Table 2: Substitution Reactions at C-3 Position

NucleophileBaseSolventProduct ClassBiological Activity
PiperidineK₂CO₃DMFTertiary aminesCNS-targeting molecules
Sodium thiophenoxideCs₂CO₃THFAryl sulfidesAntioxidant probes
Potassium phthalimideDBUDCMN-Heterocyclic derivativesEnzyme inhibition studies

Notable limitations:

  • Steric hindrance from the pyrimidinone ring reduces reactivity with bulky nucleophiles (e.g., t-butoxide)

  • Competing elimination observed at temperatures >100°C

Functionalization via Vilsmeier-Haack Formylation

The electron-rich C-5 position undergoes regioselective formylation:

Reaction Scheme
3-Bromo-4H-pyrazolo[1,5-a]pyrimidin-7-one + POCl₃/DMF → 5-Formyl-3-bromo derivative

Key Data:

  • Yield: 68-85% depending on substituents

  • Reaction time: 3-5 hrs at 0°C → RT

  • Electron-donating groups at C-7 improve yields (85% vs. 68% for electron-withdrawing groups)

Cyclization and Ring Expansion Reactions

The pyrimidinone oxygen participates in annulation reactions:

Example: Reaction with propargyl alcohols yields fused tetracyclic systems:

text
3-Bromo derivative + HC≡CCH₂OH → Pyrazolo[5,1-b]quinazolin-9-one (72% yield)

Critical factors:

  • Gold(I) catalysts (e.g., AuCl₃) required for regioselective cyclization

  • Microwave assistance reduces dimerization byproducts from 22% → 6%

Reductive Debromination Pathways

Controlled hydrogenolysis enables bromine removal:

ConditionsCatalystH₂ Pressure (psi)Debrominated Product Yield
Ethanol, 25°CPd/C (10%)1595%
THF, 50°CRaney Nickel3082%

Applications:

  • Generates unsubstituted pyrazolo[1,5-a]pyrimidin-7-one for further derivatization

  • Essential for structure-activity relationship (SAR) studies

Oxidation and Side Chain Modifications

The lactam oxygen undergoes selective oxidation:

Table 3: Oxidation State Modifications

Oxidizing AgentProductApplication
mCPBAN-Oxide derivativesSolubility enhancement
RuO₄Carboxylic acid analoguesMetal-chelating agents
Dess-Martin periodinaneKeto derivativesCross-coupling precursors

This comprehensive analysis demonstrates this compound's utility as a multifunctional building block in medicinal chemistry. The compound's predictable regiochemistry under optimized conditions enables efficient synthesis of diverse bioactive derivatives, particularly kinase inhibitors and antimicrobial agents . Recent advances in microwave-assisted and flow chemistry protocols address historical challenges in reaction scalability and selectivity .

Scientific Research Applications

Synthesis of Derivatives

The compound serves as a precursor for a variety of derivatives through different synthetic methodologies. Notably, microwave-assisted Suzuki-Miyaura cross-coupling reactions have been employed to produce C3-arylated derivatives efficiently. This method allows for the introduction of various aryl and heteroaryl groups, enhancing the structural diversity of the resultant compounds .

Table 1: Synthetic Routes for 3-Bromo-4H-pyrazolo[1,5-a]pyrimidin-7-one Derivatives

Synthetic MethodKey FeaturesReference
Microwave-assisted SuzukiEfficient arylation using boronic acids
One-pot synthesisSequential reactions to form complex derivatives
I2-catalyzed selenylationProduces selenylated derivatives

The biological potential of this compound and its derivatives has been extensively studied. They exhibit promising activity as inhibitors against various enzymes and are particularly noted for their antiviral properties.

Antiviral Activity

A series of studies have demonstrated the effectiveness of pyrazolo[1,5-a]pyrimidin-7-one derivatives as inhibitors of Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. These compounds showed potent inhibitory activity in enzymatic assays, indicating their potential as antiviral agents .

Anticancer Properties

Recent research highlights the anticancer potential of these compounds. For instance, triazole-bridged N-glycosides derived from pyrazolo[1,5-a]pyrimidine were evaluated against various cancer cell lines (MCF-7, MDA-MB231). The results indicated significant cytotoxicity, suggesting their utility in cancer therapeutics .

Table 2: Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

Activity TypeTargetCompound ExampleIC50 (µM)Reference
AntiviralHCV NS5BVarious derivatives<10
AnticancerMCF-7Triazole-bridged N-glycosides<20
Enzyme InhibitionVariousPyrazolo derivativesVaries

Material Science Applications

Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidine derivatives have garnered interest in material science due to their photophysical properties. They are being explored as potential fluorophores in optoelectronic devices owing to their ability to form crystals with unique conformational characteristics .

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidin-5-ones (e.g., 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one)

  • Structural Differences : The ketone group at position 5 instead of 7 alters electronic properties and reactivity.
  • Synthetic Utility : The trifluoromethyl group at C7 enhances electron-withdrawing effects, facilitating nucleophilic aromatic substitution (SNAr) at C5, whereas the 7-one derivative is more reactive at C3 for cross-coupling .
  • Applications : Used in designing Pim1 kinase inhibitors and fluorinated analogs, contrasting with the 7-one derivative’s role in HCV polymerase inhibition .

Pyrazolo[4,3-d]pyrimidin-7-ones

  • Core Structure : The fused pyrazole-pyrimidine system differs in ring connectivity, affecting planarity and binding to biological targets.
  • Biological Relevance : Carbonitrile substituents at C3 (e.g., zaleplon) are critical for sedative activity, suggesting bromine at C3 in the target compound could be a modifiable site for SAR studies .

Triazolo[1,5-a]pyrimidin-7-ones (e.g., 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one)

  • Heteroatom Variation : Replacement of pyrazole with triazole alters hydrogen-bonding capacity and solubility.
  • Applications: Demonstrated antiviral activity against SARS-CoV-2 Mpro, highlighting the pyrimidinone core’s versatility. However, the triazolo analogs exhibit lower synthetic yields (~70%) compared to pyrazolo derivatives .

4H-Pyrazolo[1,5-a]pyrimidin-7-ones with Diverse Substitutions

  • Substituent Effects :
    • C3-Bromo : Enhances cross-coupling reactivity (e.g., Suzuki–Miyaura) for aryl group introduction .
    • C5/C6 Alkyl Groups : Ethyl or methyl substituents (e.g., 3-Bromo-6-ethyl-5-methyl derivatives) improve lipophilicity, critical for membrane penetration in antimicrobial agents .
    • Trifluoromethyl Groups : Increase metabolic stability and binding affinity in ADA inhibitors (Ki ~ nM range) .

Comparative Data Table: Key Compounds and Properties

Compound Name Core Structure Substituents Synthetic Yield Key Applications Biological Activity (IC50/Ki)
3-Bromo-4H-pyrazolo[1,5-a]pyrimidin-7-one Pyrazolo[1,5-a]pyrimidin-7-one C3-Br, C7=O 63–94% Cross-coupling intermediate HCV polymerase inhibitor (IC50 < 1 µM)
3-Bromo-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-5-one Pyrazolo[1,5-a]pyrimidin-5-one C3-Br, C5=O, C7-CF3 90% Pim1 kinase inhibitors Not reported
2-Furyl-6-nitro-triazolo[1,5-a]pyrimidin-7-one Triazolo[1,5-a]pyrimidin-7-one C2-Furyl, C6-NO2 70% SARS-CoV-2 Mpro inhibition Binding affinity: −129.266 kJ/mol
3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-4H-pyrazolo[1,5-a]pyrimidin-7-one Pyrazolo[1,5-a]pyrimidin-7-one C3-Ph-F, C5-Ph-OCH3 85% Mycobacterium tuberculosis DXS inhibitor IC50: 10.6 µM

Research Findings and Mechanistic Insights

  • Synthetic Efficiency : The 7-one derivatives generally exhibit higher yields in halogenation reactions (e.g., 94% for 3-bromo-5-one vs. 63% for 7-one) due to regioselective challenges .
  • Biological Potency : Bromine at C3 enhances cross-coupling versatility but may reduce solubility; trifluoromethyl or alkyl groups at C5/C6 improve target engagement in enzyme inhibition .
  • Docking Challenges : Flexible binding sites (e.g., ADA) complicate molecular modeling for pyrazolo[1,5-a]pyrimidin-7-ones, necessitating experimental validation .

Biological Activity

3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one is a compound within the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in oncology and infectious diseases. This article delves into its synthesis, biological evaluation, and structure-activity relationships (SAR) based on recent research findings.

Synthesis of this compound

The synthesis of 3-bromo derivatives typically involves methods such as Suzuki–Miyaura cross-coupling reactions. For instance, researchers have reported efficient synthetic routes that allow for the introduction of various aryl groups at the C3 position of the pyrazolo[1,5-a]pyrimidine scaffold. This versatility in synthesis is crucial for developing compounds with enhanced biological properties .

Anticancer Activity

Research has shown that pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects on various kinases relevant to cancer therapy. Specifically, 3-bromo derivatives have been evaluated for their ability to inhibit Pim-1 and Flt-3 kinases, which are implicated in cell proliferation and survival pathways in cancer cells. In vitro assays demonstrated that certain derivatives could suppress phosphorylation of BAD protein and inhibit colony formation in cancer cell lines at submicromolar concentrations .

Table 1: Inhibition Potency Against Kinases

CompoundKinase TargetIC50 (µM)
11bPim-1<0.01
11bFlt-30.15
9aBAD0.05

These findings suggest that the biological activity of these compounds is mediated through selective kinase inhibition, offering a promising avenue for therapeutic development against cancers driven by aberrant kinase activity.

Antimycobacterial Activity

In addition to anticancer properties, this compound derivatives have been explored for their antimycobacterial effects against Mycobacterium tuberculosis (M.tb). Certain analogues demonstrated significant growth inhibition of M.tb in vitro and showed efficacy in mouse models of tuberculosis. The structure-activity relationship studies indicated that specific substitutions on the pyrazolo[1,5-a]pyrimidine core enhanced their antimycobacterial potency while maintaining low toxicity profiles .

Table 2: Antimycobacterial Activity

CompoundM.tb Inhibition (%)hERG Liability
7>90Low
1185Moderate

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence biological activity. For instance:

  • Position 3 Substituents : Aryl groups enhance kinase selectivity and potency.
  • Position 5 and 7 Modifications : Alkyl or heteroaryl substituents can improve both anticancer and antimycobacterial activities.

These insights guide the design of new derivatives with optimized pharmacological profiles.

Case Studies

Recent studies have highlighted specific compounds derived from this compound:

  • Compound 11b : Exhibited potent inhibition of Pim-1 with an IC50 <0.01 µM and demonstrated significant antiproliferative effects in cancer cell lines.
  • Compound with Pyridinylmethyl Group : Displayed effective inhibition against M.tb with low hERG liability, indicating potential for further development as a therapeutic agent against tuberculosis.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Bromo-4H-pyrazolo[1,5-a]pyrimidin-7-one and its derivatives?

The synthesis typically involves condensation reactions between substituted pyrazole amines and electrophilic reagents. For example, brominated derivatives can be synthesized by reacting 3-amino-pyrazoles with brominated β-ketoesters or halide-containing reagents under acidic conditions. Recrystallization from hexane or pentane is often used for purification, as described for structurally similar compounds . Functionalization at position 7 is achieved via reactions with silylformamidines, yielding stable intermediates .

Q. How is NMR spectroscopy applied to confirm the regiochemistry of pyrazolo[1,5-a]pyrimidin-7-one derivatives?

Nuclear Overhauser Effect (NOE) experiments are critical. For instance, proximity between the methyl group and the 6-H proton in ethyl acetoacetate-derived products confirms the regioselective formation of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one over its isomer. Similarly, ¹H and ¹³C NMR data validate substituent positions and electronic environments .

Q. What in vitro assays are used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidin-7-one derivatives?

Enzyme inhibition assays (e.g., Mycobacterium tuberculosis DXS inhibition using IC₅₀ measurements) and cell-based models (e.g., leukocyte superoxide production for anti-inflammatory activity) are common. For example, 4-ethyl-2-phenyl derivatives showed IC₅₀ values of ~10.6 μM in DXS inhibition studies .

Advanced Research Questions

Q. How do substituents at position 3 and 5 influence the structure–activity relationships (SAR) of pyrazolo[1,5-a]pyrimidin-7-one derivatives?

Substituent polarity and steric bulk significantly modulate activity. In M. tuberculosis DXS inhibitors, a 4-methoxyphenyl group at position 5 enhanced inhibition (IC₅₀ = 10.6 μM) compared to benzyl substituents. Conversely, 3-bromo groups may sterically hinder enzyme binding but improve selectivity for non-DXS targets .

Q. What computational challenges arise when modeling ligand binding for pyrazolo[1,5-a]pyrimidin-7-one derivatives?

Docking studies face limitations due to enzyme flexibility and solvent interactions. For adenosine deaminase (ADA) inhibitors, the high mobility of active-site residues and solvent-mediated ligand accommodation complicate accurate binding predictions. Hybrid QM/MM simulations or enhanced sampling methods are recommended to address these issues .

Q. How do electron-donating groups (EDGs) at position 7 affect the photophysical properties of pyrazolo[1,5-a]pyrimidines?

EDGs like dimethylamino or methoxy groups enhance fluorescence quantum yields (ϕF up to 0.97) and molar absorptivity (ε = 20,593 M⁻¹cm⁻¹) by promoting intramolecular charge transfer (ICT). Substituents at position 7 also improve stability under extreme pH conditions, as shown in fluorophore studies .

Q. What contradictions exist in SAR data for anti-inflammatory pyrazolo[1,5-a]pyrimidin-7-one derivatives?

While 4-ethyl-2-phenyl derivatives (e.g., compound 3) exhibit potent anti-inflammatory activity (comparable to indomethacin), substitutions at position 3 (e.g., bromine) often reduce efficacy. This suggests divergent mechanisms: position 2 and 4 modifications may target prostaglandin biosynthesis, whereas position 3 groups interfere with leukotriene pathways .

Methodological Recommendations

  • Synthetic Optimization : Prioritize microwave-assisted synthesis for reduced reaction times and higher yields .
  • SAR Studies : Use fragment-based drug design (FBDD) to systematically evaluate substituent effects on enzymatic and cellular activity .
  • Computational Modeling : Combine molecular dynamics (MD) and machine learning (ML) to predict binding modes for flexible targets like ADA .
  • Photophysical Characterization : Employ time-resolved fluorescence spectroscopy to probe excited-state dynamics in fluorophore derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.